Kgp-IN-1 (Compound 13-R) is a highly potent, small-molecule covalent inhibitor specifically targeting arginine-specific gingipains (RgpA and RgpB) produced by the periodontal pathogen Porphyromonas gingivalis. Structurally characterized by an arginine-mimetic side chain coupled to a reactive tetrafluorophenoxymethyl ketone warhead, it irreversibly binds the catalytic cysteine of Rgp. Available in both free base (CAS 2097865-36-4) and hydrochloride salt (CAS 2097865-47-7) forms, Kgp-IN-1 is a critical procurement choice for researchers isolating Rgp-mediated virulence from lysine-specific gingipain (Kgp) activity in periodontal, osteoarthritic, and neuroinflammatory models. Furthermore, recent computational screening has identified this scaffold as a high-affinity binder for Influenza A Neuraminidase N1, expanding its utility into antiviral drug repurposing [1].
Generic substitution with broad-spectrum protease inhibitors (such as leupeptin or E-64) fails because they indiscriminately block host cathepsins and matrix metalloproteinases, confounding in vivo and cell-based assay results. While classic Rgp-specific inhibitors like KYT-1 exist, they are peptide-based, suffering from rapid proteolytic degradation, poor tissue penetration, and an inability to cross the blood-brain barrier. Furthermore, substituting with lysine-specific gingipain (Kgp) inhibitors (e.g., atuzaginstat/COR388) is mechanistically invalid for Rgp-dependent pathways, as P. gingivalis relies on both proteases for distinct virulence functions. Kgp-IN-1 overcomes these limitations by providing a small-molecule, peptidomimetic scaffold that ensures high in vivo stability, irreversible target engagement, and absolute selectivity for Rgp over Kgp and host proteases [1].
To accurately model P. gingivalis virulence, inhibitors must discriminate between Rgp and Kgp. Kgp-IN-1 features a guanidino group that strictly directs binding to the Rgp active site. Assays demonstrate that Kgp-IN-1 inhibits Rgp at low nanomolar concentrations (IC50 < 10 nM) while exhibiting >100-fold lower affinity for Kgp (IC50 > 1 μM), unlike broad-spectrum inhibitors that block both [1].
| Evidence Dimension | Protease Isoform Selectivity (IC50) |
| Target Compound Data | Kgp-IN-1 (Rgp IC50 < 10 nM) |
| Comparator Or Baseline | Kgp (IC50 > 1 μM) / Broad-spectrum inhibitors (IC50 < 50 nM for both) |
| Quantified Difference | >100-fold selectivity for Rgp over Kgp |
| Conditions | In vitro enzymatic cleavage assays using purified gingipains |
Ensures that observed phenotypic or inflammatory responses are exclusively attributable to Rgp blockade, preventing confounding data in dual-protease environments.
Sustained protease inhibition is critical for long-term cell culture and in vivo efficacy. Kgp-IN-1 utilizes a tetrafluorophenoxymethyl ketone warhead that forms an irreversible covalent bond with the catalytic cysteine of Rgp. Compared to reversible competitive inhibitors like leupeptin, which wash out and allow rapid recovery of protease activity, Kgp-IN-1 maintains near 100% target occupancy even after the free drug is cleared from circulation [1].
| Evidence Dimension | Target Occupancy and Reversibility |
| Target Compound Data | Kgp-IN-1 (Irreversible covalent binding) |
| Comparator Or Baseline | Leupeptin (Reversible competitive binding) |
| Quantified Difference | Sustained inhibition vs. rapid activity recovery post-washout |
| Conditions | Prolonged cell-culture or in vivo pharmacokinetic models |
Allows for less frequent dosing in animal models and prevents the rebound of bacterial protease activity during extended assays.
The procurement of the correct salt form dictates the success of in vivo dosing regimens. The free base form of Kgp-IN-1 (CAS 2097865-36-4) is highly lipophilic and requires significant DMSO concentrations for dissolution, which can induce cytotoxicity. In contrast, Kgp-IN-1 hydrochloride (CAS 2097865-47-7) provides >10-fold higher aqueous solubility, allowing for stable formulation in standard physiological buffers (e.g., PBS) without precipitation .
| Evidence Dimension | Aqueous Solubility and Formulation Compatibility |
| Target Compound Data | Kgp-IN-1 hydrochloride (Soluble in aqueous buffers) |
| Comparator Or Baseline | Kgp-IN-1 free base (Requires high DMSO) |
| Quantified Difference | >10-fold improvement in aqueous solubility |
| Conditions | Preparation of 1-10 mM stock solutions for biological assays |
Prevents DMSO-induced artifacts in sensitive cell assays and ensures uniform drug delivery in animal models.
Beyond its primary role as a gingipain inhibitor, Kgp-IN-1 has emerged as a high-value scaffold for antiviral research. In a recent large-scale machine learning and molecular dynamics screening of ~10,000 compounds, Kgp-IN-1 was identified as one of the top five candidates capable of inhibiting Influenza A Neuraminidase N1. It demonstrates stable binding to critical catalytic residues (Glu119, Asp151, Arg152) comparable to established inhibitors, offering a novel non-standard backbone for drug repurposing [1].
| Evidence Dimension | Binding Affinity to Neuraminidase N1 |
| Target Compound Data | Kgp-IN-1 (Top 5 binder, stable interaction with Glu119/Asp151) |
| Comparator Or Baseline | ~10,000 MedChemExpress library compounds |
| Quantified Difference | Ranked in the top 0.05% of screened compounds for N1 inhibition |
| Conditions | In silico molecular docking and atomistic molecular dynamics simulations |
Provides virology labs with a validated, ready-to-procure scaffold for developing next-generation neuraminidase inhibitors against resistant Influenza A strains.
Utilizing the highly soluble Kgp-IN-1 hydrochloride salt for systemic or CNS administration to evaluate the specific contribution of Rgp to osteoarthritis or neuroinflammation, distinct from Kgp activity [1].
Procuring Kgp-IN-1 to use in tandem with a Kgp-specific inhibitor (e.g., COR388) to systematically map the individual and synergistic roles of arginine- vs. lysine-specific gingipains in periodontal tissue destruction [1].
Applying Kgp-IN-1 in aqueous cell-culture media to block Rgp-mediated cleavage of host cell adhesion molecules, preventing P. gingivalis internalization without causing host-cell protease off-target toxicity [1].
Using Kgp-IN-1 as a structural starting point for synthesizing novel Influenza A Neuraminidase N1 inhibitors, leveraging its established binding affinity to the N1 catalytic pocket [2].